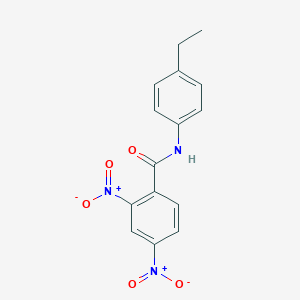

N-(4-ethylphenyl)-2,4-dinitrobenzamide

Description

N-(4-Ethylphenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide core substituted with two nitro groups at the 2- and 4-positions and a 4-ethylphenylamine group at the amide nitrogen. These compounds typically act as prodrugs, requiring enzymatic reduction (e.g., by nitroreductases or quinone oxidoreductases) to generate cytotoxic metabolites capable of DNA cross-linking .

Properties

Molecular Formula |

C15H13N3O5 |

|---|---|

Molecular Weight |

315.28 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2,4-dinitrobenzamide |

InChI |

InChI=1S/C15H13N3O5/c1-2-10-3-5-11(6-4-10)16-15(19)13-8-7-12(17(20)21)9-14(13)18(22)23/h3-9H,2H2,1H3,(H,16,19) |

InChI Key |

KJVOASZQQVTWEN-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The biological activity of 2,4-dinitrobenzamides is highly dependent on substituents at the 5-position of the benzene ring. Key analogs include:

| Compound | 5-Substituent | Key Structural Features |

|---|---|---|

| CB 1954 | Aziridin-1-yl | Bifunctional alkylator via 4-nitro reduction |

| SN 23862 | Bis(2-chloroethyl)amino | Nitrogen mustard linked to nitro group |

| Target Compound | 4-Ethylphenyl | Lipophilic aryl group (no direct alkylator) |

- CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) : The aziridine group enables DNA cross-linking after enzymatic reduction of the 4-nitro group to a hydroxylamine or amine .

- SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide): The nitrogen mustard moiety enhances cytotoxicity under hypoxia, as reduction of the 4-nitro group generates a reactive intermediate that alkylates DNA .

Reduction Potential and Bioactivation

- CB 1954 : Activated by E. coli nitroreductase (NTR) or human NQO2 (with co-substrates like NRH). The 4-nitro group is selectively reduced to a cytotoxic hydroxylamine, with a 100–3,000-fold increase in cytotoxicity in NQO2-expressing cells .

- SN 23862: Reduction occurs preferentially at the 4-nitro group under hypoxia, forming a tetrahydroquinoxaline intermediate that alkylates DNA.

- Hypothesized Target Compound : The electron-withdrawing nitro groups likely make it susceptible to nitroreductase-mediated activation. However, the absence of an alkylating substituent (e.g., aziridine or mustard) may limit direct DNA damage, shifting its mechanism toward bystander metabolite diffusion .

Cytotoxicity and Bystander Effects

- CB 1954 : Shows potent bystander effects in 3D tumor models due to diffusion of activated metabolites. Lipophilicity correlates with bystander efficiency (e.g., bromomustard analogs like SN 24927 exhibit superior activity) .

- SN 23862 : Hypoxia-selective cytotoxicity (IC50 ratios of ~145 in enzyme-prodrug systems). The 4-SO2Me analog shows reduced activation despite similar electronics .

- Target Compound : The 4-ethylphenyl group may enhance lipophilicity, promoting passive diffusion across cell membranes. This could amplify bystander effects, as seen in lipophilic dinitrobenzamide mustards .

Therapeutic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.